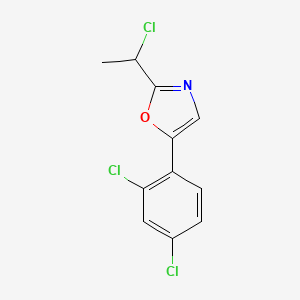

2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

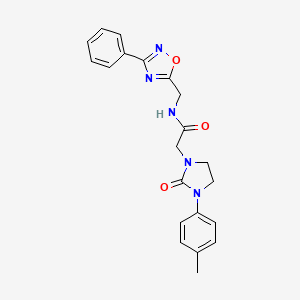

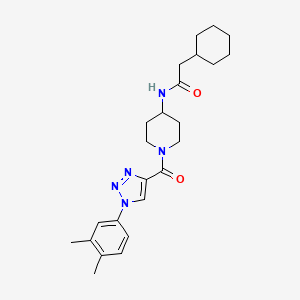

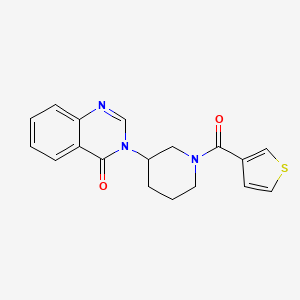

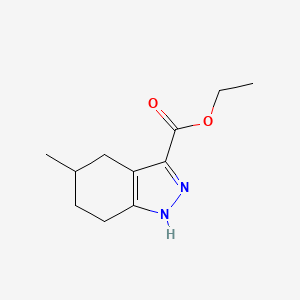

2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole, also known as CHO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. CHO is a heterocyclic compound that contains both chlorine and nitrogen atoms in its structure. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

Applications De Recherche Scientifique

Synthetic Elaboration

2-(Halomethyl)-4,5-diphenyloxazoles, including structures related to 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole, serve as reactive scaffolds for synthetic elaboration. These compounds are utilized in substitution reactions to prepare various derivatives, such as 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, demonstrating their versatility in organic synthesis (Patil & Luzzio, 2016).

Coordination Chemistry

Oxazoline ligands, closely related to the oxazole structure, have been extensively used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. These ligands offer versatility in design, easy synthesis from readily available precursors, and the modulation of chiral centers. Their coordination chemistry with transition metals has been the focus of various studies, highlighting their role in structural characterization and solution behavior analysis (Gómez, Muller, & Rocamora, 1999).

Antifungal and Antimicrobial Properties

Compounds derived from oxazole scaffolds, including those similar to this compound, have been investigated for their potential antifungal and antimicrobial properties. Specific derivatives have shown promising activity against pathogenic fungi, with some being as effective as commercial antifungals like ketoconazole and oxiconazole. The structure-activity relationships within these studies reveal the importance of certain functional groups in enhancing antifungal efficacy (Delcourt, Mathieu, Baji, Kimny, Flammang, & Compagnon, 2004).

Corrosion Inhibition

Research on triazole derivatives, which share functional similarities with oxazole compounds, has demonstrated their effectiveness in corrosion inhibition of metals in acidic media. These studies offer insights into the protective capabilities of oxazole derivatives, showing high inhibition efficiency and suggesting potential applications in protecting industrial materials from corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Amyloidogenesis Inhibition

Oxazole derivatives have been synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibril formation, a process involved in amyloid diseases. Substituting aryls at specific positions of the oxazole ring has shown to significantly reduce amyloidogenesis, highlighting the therapeutic potential of oxazole compounds in treating diseases associated with amyloid fibril formation (Razavi, Powers, Purkey, Adamski-Werner, Chiang, Dendle, & Kelly, 2005).

Propriétés

IUPAC Name |

2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl3NO/c1-6(12)11-15-5-10(16-11)8-3-2-7(13)4-9(8)14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLDDVLMUCMFHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B2571532.png)

![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2571535.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2571543.png)

![2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2571545.png)